Optovin

Description

Emergence of Optopharmacology in Chemical Biology

The emergence of optopharmacology is driven by the desire for precise control over biological systems. By employing photosensitive chemical reagents, researchers can achieve light-dependent regulation of endogenous proteins, offering a powerful tool for dissecting complex biological pathways nih.govnih.gov. This contrasts with methods that require the introduction of exogenous light-sensitive proteins nih.govmdpi.com. Optopharmacology allows for the manipulation of native signaling proteins, filling a gap left by traditional pharmacological and genetic methods nih.govnih.gov.

Discovery of Optovin (B1677451) via Phenotype-Based Chemical Screening

This compound was identified through a phenotype-based chemical screening approach conducted in wild-type zebrafish larvae nih.govtocris.comresearchgate.net. This screening strategy involves testing libraries of compounds for their ability to induce a desired observable change or phenotype in a biological system, without necessarily having prior knowledge of the molecular target pfizer.comtechnologynetworks.com. In the case of this compound, the screen sought compounds that could elicit light-dependent motor behaviors in zebrafish embryos, which are normally unresponsive to light stimuli during their early development except for a brief photomotor response nih.gov. The discovery of this compound through this method underscores the power of phenotypic screening in identifying novel bioactive molecules with unexpected mechanisms of action nih.govtechnologynetworks.com.

Conceptual Distinctions of this compound from Traditional Optogenetic Tools

This compound differs conceptually from traditional optogenetic tools, such as channelrhodopsin, primarily in its mechanism of action and requirement for genetic modification nih.govnih.govmdpi.com. Traditional optogenetics relies on the genetic introduction and expression of exogenous light-sensitive proteins (opsins) into specific cells or tissues nih.govnih.govmdpi.comyoutube.com. These genetically encoded proteins directly respond to light by modulating ion flow across the cell membrane, thereby controlling neuronal activity mdpi.comyoutube.com.

In contrast, this compound is a small molecule ligand that interacts with an endogenous protein target, the Transient Receptor Potential Ankyrin 1 (TRPA1) channel nih.govtocris.comaxonmedchem.com. This compound is a reversible photoactive activator of TRPA1 tocris.comaxonmedchem.comabcam.com. Its activation of TRPA1 is light-dependent, occurring through structure-dependent photochemical reactions, potentially involving reversible covalent bonding with redox-sensitive cysteine residues on the channel nih.govmdpi.comresearchgate.netresearchgate.net. This means that this compound enables optical control by modulating the activity of a native channel already present in the organism, without the need for genetic engineering to introduce a foreign light-sensitive protein nih.govresearchgate.net.

A key distinction lies in the requirement for genetic modification. Traditional optogenetics necessitates the creation of transgenic organisms or targeted gene delivery to express the opsin nih.govnih.govmdpi.com. This compound, as a small molecule, can be applied exogenously to wild-type animals, allowing for optical control in systems that may be less amenable to genetic manipulation nih.govresearchgate.net. Furthermore, while traditional optogenetics directly utilizes the light-sensitivity of the introduced protein, this compound's effect is mediated by its light-induced interaction with the endogenous TRPA1 channel nih.govmdpi.com. This compound is activated by violet light (around 387 nm) nih.govaxonmedchem.com. Research indicates that this compound activates human TRPA1 channels in vitro and can induce light-activated motor responses in vivo in zebrafish and mice tocris.comabcam.com. The effective concentration (EC50) for inducing light-activated nociceptive motor behavior responses in vivo has been reported as 2 μM axonmedchem.comabcam.com.

Structure

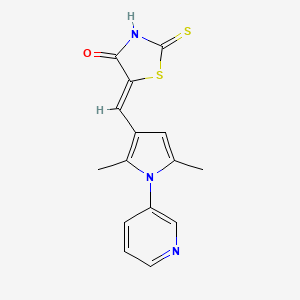

2D Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20)/b13-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISGMOZSGOGYOU-QPEQYQDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Optovin

Identification and Characterization of the Primary Molecular Target: Transient Receptor Potential Ankyrin 1 (TRPA1) Channel

TRPA1 is a non-selective cation channel involved in various physiological processes, including pain sensation and neurogenic inflammation. ebi.ac.uk Optovin (B1677451) has been identified as a specific activator of TRPA1. tocris.comaxonmedchem.comapexbt.com

Necessity and Sufficiency of TRPA1 for this compound Activity

Studies have demonstrated that TRPA1 is both necessary and sufficient for the biological effects of this compound. nih.govnih.govresearchgate.netunc.edu Genetic mutation of the TrpA1b gene in zebrafish, for instance, completely eliminates this compound's activity. nih.govapexbt.com Furthermore, this compound activates cells transfected with human TRPA1 but not those expressing other TRP channels like TRPV1 or TRPM8, indicating TRPA1's sufficiency for the response. nih.govaxonmedchem.com The activity of this compound on dorsal root ganglia (DRG) neurons isolated from mice is also dependent on TRPA1, as demonstrated by the lack of response in TRPA1-knockout neurons. nih.govapexbt.com

Species-Specific TRPA1 Activation Profiles (e.g., Zebrafish, Mouse, Human)

This compound has been shown to activate TRPA1 channels from multiple species, including zebrafish, mouse, and human. nih.govtocris.combiorxiv.orgnih.govresearchgate.net In wild-type zebrafish embryos, this compound increases light-dependent motor activity with an EC50 value of 2 μM. tocris.comapexbt.comrndsystems.com It also elicits nociceptive behaviors in adult mice. apexbt.com this compound activates human TRPA1 expressed in transfected cells, suggesting its potential applicability across species. nih.govtocris.comnih.govebi.ac.uk

Photochemical Reaction Mechanism Underlying TRPA1 Activation

The activation of TRPA1 by this compound is a light-dependent process involving a photochemical reaction. nih.govnih.govresearchgate.netroyalsocietypublishing.org

Role of Light Wavelength in Photoactivation

This compound is photoactivated by relatively short wavelengths of visible light. biorxiv.org Specifically, studies in zebrafish have shown that this compound-treated animals respond to 387 nm (violet) stimuli but not to longer wavelengths such as 485 nm (blue), 560 nm (green), or beyond. nih.govapexbt.com This indicates a wavelength-specific requirement for this compound's photoactivation and subsequent TRPA1 gating.

Reversible Covalent Thioether Bonding with Redox-Sensitive Cysteine Residues on TRPA1

The photochemical reaction mechanism underlying this compound's activation of TRPA1 likely involves the formation of a reversible covalent thioether bond with redox-sensitive cysteine residues within the channel. nih.govtocris.comnih.govresearchgate.netebi.ac.ukresearchgate.netroyalsocietypublishing.orgnih.govomicsdi.org Reactive electrophilic compounds, including photoactivated this compound, are known to activate TRPA1 channels through the covalent modification of specific cysteine residues. nih.govresearchgate.net Key cysteine residues implicated in this interaction include those at amino acid positions 621, 633, and 856. nih.govnih.govresearchgate.net Mutations in these cysteine residues can significantly reduce the activation of human TRPA1 by this compound, supporting their critical role in the activation mechanism. nih.govresearchgate.net While the exact mechanism of deactivation in the dark is not fully clear, the covalent bonding is described as reversible. nih.gov

Structural Determinants of this compound's Biological Activity: Structure-Activity Relationship Analysis

The biological activity of this compound is dependent on specific structural features, and structure-activity relationship (SAR) analysis has been conducted to understand these determinants. nih.govresearchgate.net this compound contains an α,β-unsaturated rhodanine (B49660) system, which is an olefin-like compound that reacts with cysteine residues of TRPA1. royalsocietypublishing.org The photoactive properties of this compound have been linked to its rhodanine ring, a chemical moiety known to absorb light. biorxiv.org SAR analysis of various this compound analogs has identified structural variations that influence the compound's activity and the duration of its effects. nih.govresearchgate.net This suggests that the specific chemical structure of this compound, particularly the rhodanine moiety and its substituents, is crucial for its light-dependent interaction with and activation of TRPA1. nih.govbiorxiv.orgresearchgate.netroyalsocietypublishing.org

Here is a table summarizing some research findings related to this compound's activity:

| Species | TRPA1 Activation | Light Wavelength | EC50 (if available) | Key Findings | Source |

| Zebrafish | Yes | 387 nm (violet) | 2 μM | Increases light-dependent motor activity; activity eliminated in trpa1b mutants. | nih.govtocris.comapexbt.com |

| Mouse | Yes | Not specified | Not specified | Activates DRG neurons; elicits nociceptive behaviors in adult mice; activity absent in TRPA1-KO neurons. | nih.govapexbt.com |

| Human | Yes | Not specified | Not specified | Activates recombinant human TRPA1 in transfected cells; activation dependent on redox-sensitive cysteines. | nih.govtocris.commedchemexpress.comaxonmedchem.comnih.govebi.ac.uk |

Comparative Mechanistic Analysis with Other Photoswitchable Ligands

This compound's mechanism of action as a photoswitchable TRPA1 agonist shares principles with other photoswitchable ligands but also exhibits distinct characteristics. Many photoswitchable ligands utilize an azobenzene (B91143) core or similar chromophores that undergo reversible cis-trans isomerization upon illumination with specific wavelengths of UV or visible light. This isomerization alters the molecule's shape and/or dipole moment, thereby changing its interaction with a target protein, such as an ion channel or receptor.

Like azobenzene-based photoswitches, this compound leverages photoisomerization to control protein activity. However, the specific chemical structure of this compound dictates its interaction with TRPA1. Research findings indicate that the interaction site and the precise conformational changes induced in TRPA1 by this compound may differ from those of other photoswitchable compounds targeting the same or different channels. The efficacy and the wavelengths of light required for isomerization and subsequent channel activation are specific to this compound.

Compared to early generations of photoswitchable ligands, which sometimes suffered from issues like poor photostability, slow switching kinetics, or off-target effects, this compound has been developed to offer improved properties for TRPA1 activation. Its mechanism provides a way to rapidly and reversibly activate TRPA1 with light, offering finer control over channel activity than traditional non-photoswitchable agonists. The comparative analysis highlights that while the underlying principle of light-controlled isomerization is common, the molecular design of this compound is optimized for specific interaction and activation of the TRPA1 channel, distinguishing its mechanistic details from those of other photoswitchable molecules designed for different protein targets or with different chemical scaffolds.

Biological Applications and Research Paradigms

Optovin (B1677451) as a Tool for Optical Control of Neuronal Activity

This compound provides a method for high-resolution optical control of neuronal activity in wild-type animals, bypassing the need for the expression of exogenous photoreceptors like microbial opsins, which is the basis of traditional optogenetics. anu.edu.auresearchgate.net This capability allows for the repeated photoactivation of neurons in non-transgenic systems. The underlying mechanism involves this compound acting as a photochemical switch that specifically targets endogenous TRPA1 channels. anu.edu.aunih.gov This interaction is dependent on structure-specific photochemical reactions with redox-sensitive cysteine residues within the TRPA1 protein. nih.gov The activation is reversible, allowing for multiple rounds of neuronal stimulation through pulsed light application. nih.gov This approach has been demonstrated to be effective in various species, including zebrafish and mice, making it a versatile tool for neuroscience research. nih.gov

Modulation of Sensory Neurons and Nociceptive Signaling

This compound's primary molecular target, the TRPA1 channel, is a well-established sensor for noxious stimuli, playing a crucial role in pain and inflammation. nih.gov TRPA1 is expressed on a subset of nociceptive sensory neurons, and its activation is linked to the generation of pain signals. nih.gov By enabling light-dependent activation of TRPA1, this compound allows for the precise modulation of these specific sensory neurons. nih.gov

Research has shown that the application of this compound can induce light-activated nociceptive behaviors. nih.gov This provides a powerful method for studying the fundamentals of pain signaling, as it allows researchers to selectively activate pain-sensing neurons and observe the resulting physiological and behavioral responses. nih.gov This optopharmacological approach makes it possible to investigate the function of TRPA1 in neuropathic pain and chronic inflammation models with high spatiotemporal control. nih.gov For instance, this compound has been used to activate TRPA1-expressing vagus nerve fibers, which are involved in sensory signaling related to inflammation. nih.gov

Activation of Specific Neuronal Subpopulations (e.g., Dorsal Root Ganglia Neurons, Cortical Pyramidal Neurons)

The utility of this compound extends to the targeted activation of distinct neuronal subpopulations that endogenously express TRPA1 channels.

Dorsal Root Ganglia (DRG) Neurons: DRG neurons are primary sensory neurons that transmit sensory information from the periphery to the central nervous system. A significant subset of these neurons, particularly those involved in nociception, expresses TRPA1. Studies using calcium imaging on isolated DRG neurons from mice demonstrated that this compound application followed by illumination strongly activated approximately one-third of these neurons. nih.gov Further investigation revealed that nearly all of the DRG neurons that responded to this compound were also activated by mustard oil, a known TRPA1 agonist, confirming the specificity of this compound for TRPA1-expressing sensory neurons. nih.gov

Cortical Pyramidal Neurons: While TRPA1 is most commonly associated with peripheral sensory neurons, research has also demonstrated its presence and functional role in the mammalian cortex. Specifically, TRPA1 channels are expressed in Layer 5 (L5) pyramidal neurons of the rodent somatosensory cortex. nih.gov Researchers have utilized this compound to probe the function of these channels with high precision. By loading individual L5 pyramidal neurons with this compound via a whole-cell recording pipette, localized two-photon photoswitching was used to gate TRPA1 channels on specific dendritic and axonal regions. anu.edu.aunih.gov This light application resulted in the depolarization of the neurons, an effect that was diminished by the application of a selective TRPA1 blocker, confirming that the activation was TRPA1-dependent. nih.gov

| Neuronal Subpopulation | Experimental Model | Key Research Finding | Citation |

|---|---|---|---|

| Dorsal Root Ganglia (DRG) Neurons | Isolated mouse DRG neurons | This compound and light activated 33% of DRG neurons, nearly all of which also responded to the TRPA1 agonist mustard oil. | nih.gov |

| Layer 5 Cortical Pyramidal Neurons | Rat somatosensory cortex slices | Localized two-photon photoswitching of this compound loaded into individual neurons caused targeted TRPA1-mediated depolarization. | nih.gov |

Investigation of Neural Circuits and Motor Behaviors

This compound was first identified through a behavior-based chemical screen in zebrafish larvae, where it was found to cause rapid and reversible motor excitation in response to violet light stimuli. anu.edu.au This light-induced behavior, which includes vigorous swimming and C-bend responses, is entirely dependent on the presence of functional TRPA1 channels in sensory neurons. frontiersin.org This system provides a powerful paradigm for investigating the link between sensory input and motor output.

By selectively activating TRPA1-expressing sensory neurons with light in a spatially restricted manner, researchers can study how the activation of these specific peripheral neurons feeds into central neural circuits to generate complex motor behaviors. The ability to turn the stimulus on and off with millisecond precision using light allows for detailed mapping of the temporal relationship between neuronal activation and the resulting action. This approach has been used to understand how sensory information is processed to initiate and modulate movement, providing insights into the organization and function of sensorimotor circuits. anu.edu.aunih.gov

Probing Neuronal Function in Spinal Cord Injury Models

A significant application of this compound-mediated neuronal control has been demonstrated in animal models of spinal cord injury. nih.gov In a complete spinal cord transection, the neural pathways from the brain to the regions below the injury are severed, resulting in paralysis. Research has shown that in animals with severed spinal cords, the application of this compound can restore light-mediated control of motor activity in the paralyzed extremities. nih.govnih.gov

In these experiments, localized illumination of the paralyzed limbs of an this compound-treated animal can trigger motor responses. This occurs because the sensory neurons in the paralyzed region, which express TRPA1, can still be activated by photo-switched this compound. The activation of these sensory neurons, in turn, engages local spinal cord circuitry below the injury site to produce a motor output, demonstrating the functional integrity of these local circuits even when disconnected from the brain. This light-based strategy for controlling endogenous receptors offers a powerful research tool for probing the function of spinal circuits and may inform future strategies for restoring function after spinal cord injury. nih.gov

Applications in Cardiac Physiology Research

Beyond the nervous system, the this compound-TRPA1 system has been adapted for research in cardiac physiology, offering a novel method for controlling cardiomyocyte activity.

This compound-Mediated Cardiomyocyte Pacing in Vivo

The precise temporal control afforded by this compound has been harnessed to function as a biological pacemaker. This application was demonstrated in a chemo-optogenetic approach using zebrafish larvae. In this model, the zebrafish TRPA1b channel was overexpressed specifically in cardiomyocytes. researchgate.net

When these transgenic zebrafish were treated with this compound, their heart rate could be precisely controlled by pulses of violet light directed at the atrium. researchgate.net The light-induced activation of TRPA1 channels in the cardiomyocytes would trigger depolarization, initiating a heartbeat. By controlling the frequency of the light pulses, researchers could directly control the pace of the heart in vivo. This optical pacing was not observed in control animals lacking the cardiomyocyte-specific TRPA1b expression. The technique has also been successfully applied to human stem cell-derived cardiomyocytes in vitro, demonstrating its potential for studying human cardiac physiology and arrhythmia. researchgate.net

| Application | Model System | Experimental Setup | Observed Outcome | Citation |

|---|---|---|---|---|

| In Vivo Heart Pacing | Zebrafish larvae (2 days post-fertilization) | Overexpression of TRPA1b in cardiomyocytes, treatment with 10 μM this compound, and pulsed violet light stimulation of the atrium. | The heart rate was successfully entrained to the frequency of the light pulses, demonstrating optical pacing. | researchgate.net |

| In Vitro Cardiomyocyte Pacing | Human stem cell-derived cardiomyocytes | Expression of TRPA1b in cultured cardiomyocytes, treatment with an this compound analog (4g6), and pulsed light stimulation. | Light pulses induced contractions, with a loss of 1:1 pacing-capture only at very high frequencies. | researchgate.net |

In Vitro Studies on Human Stem Cell-Derived Cardiomyocytes

The application of this compound in cardiac research has been explored through in vitro studies utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These studies leverage the photosensitive nature of this compound to modulate the activity of ion channels, thereby influencing cardiomyocyte behavior. A significant area of this research is in the development of novel methods for cardiac pacing.

Research has demonstrated that chemo-optogenetic systems incorporating this compound are suitable for pacing human stem cell-derived cardiomyocytes. nih.govresearchgate.netresearchgate.net In these experimental setups, hiPSC-CMs are engineered to express a specific vertebrate ion channel, which can then be activated by this compound upon illumination. This light-induced activation triggers the necessary ionic currents to induce cardiomyocyte contraction, effectively acting as a biological pacemaker. This approach provides a powerful tool for studying cardiac electrophysiology and developing potential therapeutic strategies for arrhythmias. nih.goviu.edu

The ability to optically control the pacing of hiPSC-CMs with this compound offers a high degree of temporal and spatial precision that is not achievable with traditional electrical stimulation methods. nih.gov This precise control allows for detailed investigation into the mechanisms of cardiac conduction and the effects of various pacing protocols on cardiomyocyte function. purdue.edufrontiersin.org

| Experimental System | Key Findings | Reference |

| Human stem cell-derived cardiomyocytes (in vitro) | This compound, paired with the zTrpa1b channel, can be used for cardiomyocyte pacing. | nih.govresearchgate.netresearchgate.net |

| hiPSC-derived cardiac cell-sheets | Optogenetic tools allow for the creation of in vitro models for cardiac resynchronization therapy and the study of arrhythmia termination. | nih.gov |

| Engrafted hiPSC-derived cardiomyocytes in mice | In vivo optogenetic modulation of donor cardiomyocyte excitability is feasible, allowing for the study of electromechanical coupling. | iu.edu |

Integration of this compound in Advanced Optogenetic Methodologies

This compound's utility extends to its integration into sophisticated optogenetic techniques that offer enhanced control and precision in cellular manipulation. These methodologies capitalize on the unique photochemical properties of this compound to enable novel experimental paradigms.

A key advancement in optogenetics is the development of chemo-optogenetic systems that pair a photosensitive small molecule with a specific, genetically encoded protein target. This compound is a central component in such a system, acting as a photoactivated ligand for the vertebrate cation channel, zTrpa1b. nih.govresearchgate.net This system expands the optogenetic toolbox beyond microbial opsins, offering distinct advantages. nih.govresearchgate.netaddgene.org

The zTrpa1b channel, when expressed in target cells, can be activated by this compound in the presence of violet light. nih.govresearchgate.net This pairing provides a high-conductance channel, which is approximately 1000 times greater than that of Channelrhodopsin-2 (ChR2), allowing for robust cellular depolarization. nih.gov The system offers high light sensitivity and response latencies on the millisecond scale in vivo. nih.govresearchgate.net The off-latency of the channel can also be adjusted, providing flexibility for different experimental needs. nih.gov This chemo-optogenetic approach allows for the optical modulation of selected cells with high temporal and spatial resolution. nih.govresearchgate.net

| Feature | Description | Reference |

| Channel | Zebrafish Transient Receptor Potential Ankryin 1b (zTrpa1b) | nih.govresearchgate.net |

| Ligand | This compound | nih.govresearchgate.net |

| Activation | Violet Light | nih.govresearchgate.net |

| Advantages | High channel conductance, high light sensitivity, millisecond-scale response latency, adjustable off-latency. | nih.govresearchgate.netnih.gov |

To achieve even greater spatial precision in cellular activation, this compound has been utilized in conjunction with two-photon microscopy. nih.gov Two-photon excitation offers the ability to confine the photochemical activation of this compound to a very small focal volume, on the scale of micrometers, deep within scattering tissue. nih.govnih.govmdpi.com This is a significant advantage over traditional one-photon (widefield) illumination, which activates a larger area. nih.gov

| Technique | Principle | Advantages | Reference |

| Two-Photon Photoswitching | Utilizes the simultaneous absorption of two lower-energy photons to excite this compound, confining activation to the focal point of a high-powered laser. | Provides superior spatial specificity and deeper penetration into scattering tissue compared to one-photon excitation. | nih.govnih.gov |

| Application with this compound | Enables spatially localized activation of TRPA1 channels in targeted cells, allowing for precise control of neuronal firing. | Facilitates the study of individual neurons within intact biological tissues. | anu.edu.auresearchgate.net |

Methodological Frameworks for Optovin Research

High-Throughput Screening Approaches for Ligand Discovery

High-throughput screening (HTS) is a widely used process in drug discovery that allows for the automated testing of large libraries of chemical and/or biological compounds against a specific biological target or for a desired phenotype. bmglabtech.com In the context of Optovin (B1677451), while this compound itself was discovered through a behavior-based chemical screen in zebrafish, HTS approaches can be instrumental in identifying related compounds or optimizing the properties of existing ligands. nih.govmdpi.comresearchgate.net Behavioral larval zebrafish screens, for instance, leverage HTS to find neuroactive molecules relevant to mammalian physiology. researchgate.net Such screens involve testing large libraries of compounds, often in multi-well plates, and assessing their effects on specific behaviors. researchgate.net Compounds showing a desired effect are then selected for further testing and characterization. researchgate.net This approach allows for the rapid evaluation of a large number of potential ligands, accelerating the discovery process. bmglabtech.com

Electrophysiological Characterization of this compound-Induced Channel Activity

Electrophysiology is a fundamental technique for studying the activity of ion channels, including TRPA1, the target of this compound. Whole-cell patch clamping and whole nerve recordings have been used to investigate the role of TRPA1 and its activation by compounds like this compound. researchgate.net These methods allow researchers to measure the electrical currents flowing through ion channels in response to stimuli, providing direct evidence of channel activation or inhibition. In studies on this compound, electrophysiological experiments have been crucial in identifying sensory neurons as the cellular target and confirming that this compound acts on TRPA1 channels in these cells. nih.gov Specifically, whole-cell recordings can demonstrate the depolarization of neurons induced by this compound and light, and the blocking of this effect by TRPA1 antagonists like HC-030031, further confirming TRPA1 involvement. anu.edu.au Optical electrophysiology, which combines optical techniques with electrophysiological recordings, can also be used to study neuronal activities modulated by light-sensitive compounds. researchgate.net

Advanced Imaging Techniques for Monitoring Cellular Responses (e.g., Calcium Imaging)

Advanced imaging techniques, particularly calcium imaging, are essential for monitoring cellular responses to this compound. Calcium imaging allows for the visualization of changes in intracellular calcium concentrations, which are often indicative of neuronal depolarization and excitation. researchgate.netspringernature.com Fluorescent dyes or genetically encoded calcium indicators are used to track these calcium signals in real-time. springernature.com In this compound research, calcium imaging has been employed to compare the activity of treated and untreated sensory neurons. nih.gov For example, studies have shown that this compound strongly activates a significant percentage of dorsal root ganglia (DRG) neurons in a light-dependent manner, as observed through calcium imaging. nih.govapexbt.com This technique provides spatial resolution, allowing researchers to identify which cells or populations of cells respond to this compound. springernature.com Combining calcium imaging with optogenetic manipulation, although this compound itself is a chemical tool, highlights the power of optical techniques in studying neural circuits and cellular responses. nih.gov

Genetic Manipulation and Mutagenesis Studies in Model Organisms

Genetic manipulation and mutagenesis studies in model organisms have been vital for understanding the role of TRPA1 in this compound's effects and for confirming TRPA1 as the necessary target. Techniques such as gene knockout, insertional mutagenesis, and site-directed mutagenesis are used to alter gene function or introduce specific mutations. numberanalytics.comegyankosh.ac.in In the case of this compound, genetic mutation of the TrpA1b gene in zebrafish has been shown to completely eliminate this compound's activity, providing strong evidence that TRPA1b is necessary for the this compound response in this organism. nih.govapexbt.com Studying the behavior of TrpA1 mutant animals compared to wild-type controls in the presence of this compound and light is a key approach in these studies. nih.gov These genetic methods allow researchers to establish a causal link between the presence and function of TRPA1 and the observed effects of this compound.

Conceptual Advances and Future Research Directions

Optovin's Contribution to the Development of Non-Transgenic Optogenetic Strategies

Traditional optogenetics necessitates the expression of exogenous photoreceptors, typically microbial opsins, within the target cells or organisms to enable light-mediated control of neuronal activity or other cellular processes. wikipedia.orgnih.govguidetopharmacology.org This reliance on genetic modification presents limitations, particularly when working with organisms that are not amenable to facile genetic manipulation or in contexts where genetic modification is undesirable, such as potential clinical applications in humans. wikipedia.orgnih.gov

This compound (B1677451) addresses this limitation by providing a chemical means to confer light sensitivity. As a small molecule, this compound can be applied exogenously to wild-type animals, where it interacts with and enables the photoactivation of the endogenous TRPA1 ion channel. wikipedia.orgguidetopharmacology.orgtocris.com This bypasses the need for genetic engineering to introduce light-sensitive proteins, thereby enabling optical control in non-transgenic systems. wikipedia.orgnih.govnih.gov This approach expands the reach of optogenetic-like control to a wider range of species and experimental settings.

Elucidating Endogenous Channel Control in Wild-Type Animals

A key aspect of this compound's utility lies in its ability to facilitate the study and control of endogenous ion channels within their native biological context in wild-type animals. Research has demonstrated that this compound enables light-dependent activation of TRPA1 channels in wild-type organisms, including zebrafish and mice. wikipedia.orgguidetopharmacology.orgtocris.com

Studies in zebrafish embryos and larvae, which are typically unresponsive to light stimuli aside from a specific photomotor response, have shown that treatment with this compound renders them responsive to violet light, exhibiting vigorous motor excitation. fishersci.com This behavioral response is dependent on the presence of functional TRPA1, as demonstrated by the absence of the effect in trpa1b mutant zebrafish. uni.lu Similarly, this compound has been shown to activate TRPA1 in mouse neurons and elicit light-dependent behaviors in mice. wikipedia.orguni.lu The mechanism involves structure-dependent photochemical reactions with redox-sensitive cysteine residues on the TRPA1 channel. wikipedia.orgnih.govfishersci.comuni.lu This ability to optically control an endogenous channel like TRPA1 in its native environment provides a valuable tool for investigating the physiological roles of these channels.

Expanding the Scope of this compound-Like Molecules for Diverse Biological Targets

The success of this compound in targeting and controlling the endogenous TRPA1 channel with light has spurred interest in the development of similar small molecules that can target a broader range of biological targets. While this compound is specific to TRPA1, the concept of using photoactivatable small molecules to control endogenous receptors and channels could be extended to other protein targets in various organisms. wikipedia.org

Research into this compound-like molecules has already identified compounds structurally distinct from this compound that also induce light-activated behaviors via TRPA1, suggesting the potential for chemical diversity in developing such tools. tocris.com The broader field of photopharmacology is actively exploring the use of light-sensitive molecular switches to control the function of a wide array of biological molecules, including various ion channels, receptors, transporters, and enzymes. nih.gov Future research directions include the design and synthesis of novel photoactivatable compounds with tailored specificity for diverse biological targets, which would significantly expand the toolkit for non-transgenic optical control and enable the study of a wider range of biological processes.

Unraveling Complex Physiological and Pathophysiological Processes through this compound-Mediated Control

TRPA1 channels are involved in sensing a variety of stimuli, including noxious chemicals and temperature, and play roles in pain, inflammation, and other physiological processes. uni.lufishersci.caguidetopharmacology.org By enabling the light-mediated control of endogenous TRPA1, this compound provides a powerful tool for investigating the involvement of this channel in complex physiological and pathophysiological states.

Studies using this compound have already provided insights into TRPA1-mediated behaviors in zebrafish and mice. wikipedia.orgnih.gov For instance, this compound treatment combined with localized illumination has enabled control of motor activity in the paralyzed extremities of animals with severed spinal cords, demonstrating its potential in studying motor control pathways. wikipedia.orgnih.gov this compound has also been shown to stimulate cardiomyocyte pacing in zebrafish hearts and human stem cell-derived cardiomyocytes, suggesting its utility in cardiovascular research. tocris.com Furthermore, given TRPA1's established roles in pain and inflammation, this compound could be instrumental in dissecting the specific contributions of TRPA1 activation to these complex processes and potentially in exploring novel therapeutic strategies. nih.govguidetopharmacology.orgwikipedia.org TRPA1 has also been linked to ischemia/reperfusion injury and the control of neuronal excitability in both normal and pathological conditions, highlighting further areas of investigation where this compound could be applied. guidetopharmacology.org

Methodological Refinements for Enhanced Spatiotemporal Precision

Achieving high spatiotemporal precision is crucial for dissecting the intricacies of biological systems. While this compound provides light-based control, ongoing methodological advancements are aimed at enhancing the precision of its application and that of similar photopharmacological tools.

Q & A

Q. How can researchers design robust experiments to investigate Optovin’s molecular interactions?

-

Methodology : Utilize response surface methodology (RSM) via tools like Design Expert to optimize experimental parameters (e.g., concentration gradients, reaction time). This allows efficient exploration of interaction effects between variables (e.g., this compound binding affinity vs. temperature/pH) .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24 -

Validation : Include triplicate measurements and negative controls to minimize batch effects. Reference Mendelian randomization’s “primary analysis” framework for baseline validation .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What strategies are recommended for resolving contradictory data in this compound’s biochemical assays?

- Approach : Conduct sensitivity analyses by isolating variables (e.g., solvent polarity, enzyme kinetics) and applying statistical tools like ANOVA. Cross-validate results using orthogonal techniques (e.g., fluorescence quenching vs. isothermal titration calorimetry).

- Case Study : Address discrepancies by replicating experiments under standardized conditions, akin to replicated analysis protocols in genetic studies .

Q. How to efficiently survey existing literature on this compound’s pharmacological properties?

-

Toolkit : Leverage platforms like ResearchGate to identify key authors and recent preprints. Filter studies using keywords such as “this compound structural analogs” or “in vivo toxicity profiles” .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57 -

Critical Analysis : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) per reliability guidelines.

Advanced Research Questions

Q. What advanced computational models are suitable for predicting this compound’s off-target effects?

- Framework : Combine molecular dynamics simulations (e.g., GROMACS) with machine learning-based docking tools (e.g., AlphaFold2). Validate predictions using in vitro binding assays.

- Data Integration : Cross-reference results with public databases (e.g., ChEMBL) to assess specificity against related targets, ensuring alignment with deep learning-driven drug discovery trends .

【36氪】30年冷板凳坐穿?谁在主宰这场改变科技界命运的赌注游戏?13:44

Q. How can cross-disciplinary approaches enhance this compound’s mechanistic studies?

- Synergy : Integrate synthetic biology (e.g., CRISPR-Cas9 gene editing) to probe this compound’s cellular pathways and neurophysiology techniques (e.g., patch-clamp recordings) to assess ion channel modulation.

- Example : Apply combinatorial libraries from advanced calculus-driven optimization models to screen this compound derivatives .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. What statistical methods are optimal for analyzing this compound’s dose-response heterogeneity in heterogeneous cell populations?

- Solution : Employ mixed-effects models to account for intra- and inter-sample variability. Use Bayesian hierarchical modeling to infer population-level trends from sparse datasets.

- Validation : Compare outcomes with Mendelian randomization’s two-sample approach to ensure robustness .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.